molecular formula C10H8N2O2S B15263603 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde

Cat. No.: B15263603
M. Wt: 220.25 g/mol
InChI Key: NMHPVFIBBGKZSL-UHFFFAOYSA-N
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Description

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring. The presence of these rings makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methoxy-1,2-thiazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5-(3-methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H8N2O2S/c1-14-10-4-9(15-12-10)7-2-3-8(6-13)11-5-7/h2-6H,1H3

InChI Key

NMHPVFIBBGKZSL-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=CN=C(C=C2)C=O

Origin of Product

United States

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